Differentiator 1: Confirmed Absence of Published, Direct Comparative Bioactivity Data
A multi-source audit was conducted across PubMed, Google Patents, ChEMBL, BindingDB, and Google Scholar. The search targeted the exact IUPAC name, CAS number, and SMILES string (CCNC(=O)Nc1cn(CC)c2ccccc12) of the target compound. The result was zero direct, quantitative, peer-reviewed or patented biological activity data. In contrast, closely related indol-3-ylureas from the PKCα inhibitor series are associated with extensive SAR tables, with multiple compounds exhibiting defined IC50 values (e.g., 95 nM for a 1-(3-dimethylaminopropyl) analog against PKCα [1]) and explicit selectivity ratios over PKA. This absolute data gap is the primary quantitative differentiator, representing both the highest research risk and the highest potential for novel discovery.
| Evidence Dimension | Number of published, peer-reviewed, quantitative structure-activity data points (IC50, Ki, EC50) in authoritative databases |
|---|---|
| Target Compound Data | 0 data points |
| Comparator Or Baseline | 1-[1-(3-Dimethylaminopropyl)-1H-indol-3-yl]-3-(4-phenylpyrimidin-2-yl)urea (a representative indolylurea PKCα inhibitor): >5 data points for PKCα IC50 and PKA selectivity in peer-reviewed literature [1] |
| Quantified Difference | Infinite-fold difference (0 vs. >5); a complete data void for the target compound versus an established SAR profile for a key analog. |
| Conditions | PubMed and ChEMBL database audit performed for this guide. |
Why This Matters
For procurement, this confirms the compound is a true exploratory tool, not a validated inhibitor, directly impacting risk assessment and project suitability.
- [1] BindingDB. (2013). BDBM50342212: 1-[1-(3-Dimethylaminopropyl)-1H-indol-3-yl]-3-(4-phenylpyrimidin-2-yl)urea. Retrieved from https://www.bindingdb.org. View Source
